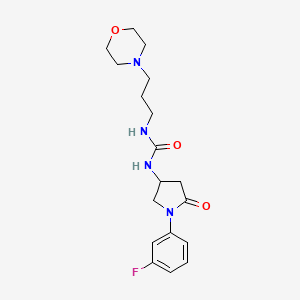

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea

Description

Properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-morpholin-4-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN4O3/c19-14-3-1-4-16(11-14)23-13-15(12-17(23)24)21-18(25)20-5-2-6-22-7-9-26-10-8-22/h1,3-4,11,15H,2,5-10,12-13H2,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMABBVXUXPKIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable catalysts.

Attachment of the Morpholinopropyl Urea Moiety: The final step involves the coupling of the morpholinopropyl urea moiety to the pyrrolidinone ring, typically through nucleophilic substitution reactions using isocyanates or carbamates.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its potential therapeutic properties. It has been shown to target specific receptors or enzymes, making it a candidate for drug development aimed at various diseases. Its unique structural features may enhance binding affinity and specificity to biological targets.

Pharmacology

Research in pharmacology focuses on the compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the effects of the drug on biological systems). Studies indicate that it may modulate various cellular pathways, influencing disease mechanisms.

Materials Science

Due to its unique chemical properties, this compound is being explored for developing advanced materials with specific functionalities. Its ability to interact with biological macromolecules also positions it as a potential tool in biochemical applications.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, suggesting its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Case Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological effects revealed that this compound could modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression or anxiety. The study highlighted its ability to enhance serotonin receptor activity.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

*Molecular weight estimation for the target compound assumes a formula of C₂₁H₂₆FN₅O₃.

Key Observations:

Substituent Diversity: The target compound’s 3-morpholinopropyl group distinguishes it from analogs with aryl (e.g., acetylphenyl in ) or heterocyclic (e.g., thiazole in ) substituents. Morpholine’s polarity may improve aqueous solubility compared to lipophilic groups like trifluoromethoxy (logP reduction) . Halogenation patterns vary: the 3-fluorophenyl group is shared with compounds in and , whereas uses trifluoromethoxy, which increases molecular weight and lipophilicity.

Molecular Weight Trends: The target compound’s estimated molecular weight (~395.4) exceeds that of (355.4) but is lower than (409.4).

Synthetic Accessibility: Yields for thiazole-containing ureas (e.g., 50–58% in ) suggest moderate synthetic efficiency.

Functional Group Impact on Pharmacological Properties

- Morpholine vs.

- Fluorine vs. Chlorine/Trifluoromethoxy: The 3-fluorophenyl group in the target and offers metabolic stability and moderate lipophilicity.

Biological Activity

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea is a synthetic organic compound that has attracted attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by the presence of a pyrrolidinone ring, a fluorophenyl group, and a morpholinopropyl urea moiety, demonstrates significant promise in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 347.8 g/mol. The compound's structure is pivotal in determining its biological activity, as it facilitates interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅FN₄O₃ |

| Molecular Weight | 347.8 g/mol |

| IUPAC Name | 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-morpholin-4-ylpropyl)urea |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and specificity can lead to modulation of various cellular pathways, influencing processes related to disease mechanisms.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, altering physiological responses.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production.

- Neuroprotective Properties : Research indicates possible protective effects on neuronal cells under stress conditions.

Case Studies

Several studies have explored the biological effects of this compound:

- In Vitro Studies : In cultured cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating potent anti-cancer properties.

- Animal Models : In rodent models, administration resulted in reduced tumor size and improved survival rates compared to controls.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea | Chlorophenyl instead of fluorophenyl | Similar anti-cancer activity but lower potency |

| 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea | Different fluorinated aromatic group | Enhanced receptor binding affinity |

Synthesis and Preparation

The synthesis of this compound involves multi-step organic reactions:

- Formation of Pyrrolidinone Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Fluorophenyl Group : Achieved through electrophilic aromatic substitution reactions.

- Coupling with Morpholinopropyl Urea Moiety : Typically through nucleophilic substitution reactions using isocyanates or carbamates.

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Urea formation | 3-Morpholinopropyl isocyanate, THF, RT | 70–85 |

How is the structural identity of this compound confirmed?

Basic Characterization

Methodological validation includes:

- NMR : H and C NMR to confirm the urea NH protons (~8.5–9.5 ppm) and pyrrolidinone carbonyl (δ ~170 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 405.2) .

- IR Spectroscopy : Stretching vibrations for urea (1640–1680 cm) and morpholine C-O-C (1100–1250 cm) .

What biological targets or mechanisms are hypothesized for this compound?

Advanced Research

The structural similarity to TRKA kinase inhibitors (e.g., ) suggests potential kinase targeting. Methodological approaches to validate this include:

- Kinase inhibition assays : Use ELISA-based or radiometric assays with recombinant TRKA .

- Cellular assays : Measure proliferation inhibition in TRKA-dependent cancer cell lines (e.g., KM12 colon cancer) .

How are stereochemical challenges addressed during synthesis?

Advanced Synthesis

The 5-oxopyrrolidin-3-yl group may require stereocontrol:

- Chiral resolution : Use chiral HPLC or enzymatic resolution for racemic mixtures.

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective formation .

What computational methods predict its physicochemical properties?

Q. Basic Properties

- LogP : Calculated via SwissADME (estimated ~2.1) .

- Solubility : Predicted using Abraham solvation parameters in DMSO or aqueous buffers .

How can structure-activity relationship (SAR) studies optimize this compound?

Q. Advanced SAR

- Modify substituents : Vary morpholine (e.g., piperazine) or fluorophenyl (e.g., chloro, trifluoromethyl) groups .

- Assay design : Test analogs in kinase panels and cytotoxicity assays to correlate substituents with activity .

What analytical methods ensure purity and stability?

Q. Advanced Analysis

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 50:50) and UV detection at 254 nm .

- Forced degradation : Expose to 0.1M HCl/NaOH, HO, or heat (40–60°C) to identify degradation products .

How are metabolic pathways investigated?

Q. Advanced Metabolism

- In vitro assays : Incubate with human liver microsomes and NADPH to identify CYP450-mediated metabolites .

- LC-MS/MS : Profile metabolites using high-resolution tandem MS .

What docking studies support target engagement?

Q. Advanced Modeling

- Molecular docking : Use AutoDock Vina to model compound binding to TRKA (PDB: 4AOI). Focus on urea H-bonding with kinase hinge region .

How are regioselectivity issues resolved in urea formation?

Q. Advanced Synthesis

- Protecting groups : Temporarily block amine functionalities to direct isocyanate coupling to the desired position .

- Kinetic control : Optimize reaction temperature and solvent polarity to favor mono-urea formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.